Pseudoecgonine
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Overview
Description
Pseudoecgonine, also known as D-psi-ecgonine, belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. This compound is very soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the endoplasmic reticulum.
This compound is a tropane alkaloid.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Pseudoecgonine, as a metabolite of pseudococaine, is crucial in understanding the pharmacokinetics of drug compounds. A study highlighted that pseudococaine metabolizes into several components including this compound in rat brains. This research is significant for understanding the drug metabolism and the potential stimulant activity of its metabolites like pseudobenzoylecgonine (Misra, Pontani, & Mulé, 2005).
Biomarker Identification
- This compound plays a role in identifying biomarkers for specific drug use. A study on methylecgonidine, a compound formed from cocaine, identified ecgonidine (a metabolite of methylecgonidine) as a potential biomarker for smoking cocaine. Understanding the role of this compound in this process can be vital for differentiating routes of cocaine administration (Scheidweiler et al., 2003).
Toxicity Evaluation
- In the field of ecotoxicology, evaluating the toxicity of various compounds, including those related to this compound, is essential. Studies on the toxicity of organic chemicals to different ecosystems often involve compounds with similar structures or derivatives, which can include this compound-related substances (Girling et al., 2000).
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5?,6?,7-,8-/m0/s1 |
InChI Key |
PHMBVCPLDPDESM-GHNGIAPOSA-N |
Isomeric SMILES |
CN1C2CCC1[C@@H]([C@H](C2)O)C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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